Product packaging for Nickel(II) acetylacetonate X H2O(Cat. No.:CAS No. 14024-81-8)

Nickel(II) acetylacetonate X H2O

Cat. No.: B227610
CAS No.: 14024-81-8
M. Wt: 294.96 g/mol
InChI Key: NNNKICBWKSHTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nickel(II) acetylacetonate X H2O is a useful research compound. Its molecular formula is C10H20NiO6 and its molecular weight is 294.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20NiO6 B227610 Nickel(II) acetylacetonate X H2O CAS No. 14024-81-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nickel;pentane-2,4-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H2,1-2H3;;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNKICBWKSHTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.O.O.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330778
Record name Nickel,4-pentanedionato)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14024-81-8
Record name Nickel,4-pentanedionato)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview and Academic Significance of Nickel Ii Acetylacetonate Hydrates in Contemporary Chemical Research

Historical Context and Evolution of Research on Nickel(II) Beta-Diketone Complexes

The study of β-diketone metal complexes dates back over a century and continues to be an active area of research. researchgate.net These compounds, including nickel(II) acetylacetonate (B107027), have garnered sustained interest due to their versatile applications in various fields of chemistry. researchgate.net The initial discovery of metal β-diketonato complexes laid the groundwork for extensive research into their synthesis, structure, and reactivity. researchgate.net

Early research focused on the fundamental properties and synthesis of these complexes. For instance, a common preparative method for bis(2,4-pentanedionato)nickel(II) involves treating nickel nitrate (B79036) with acetylacetone (B45752) in the presence of a base, which yields the diaquo complex Ni(CH₃COCHCOCH₃)₂(H₂O)₂. handwiki.orgwikipedia.org Another method involves the reaction of NiO(OH) with acetylacetone, which also produces the dihydrate in high yield. ias.ac.inrsc.org

The evolution of research has been marked by increasingly sophisticated characterization techniques. Spectroscopic studies, such as nuclear magnetic resonance and ultraviolet spectroscopy, have been instrumental in understanding the electronic structure and bonding in these complexes. acs.org The ability of β-diketones to exist in keto-enol tautomers is a key feature influencing their coordination chemistry. researchgate.net

Multifaceted Relevance in Modern Inorganic and Organometallic Chemistry

Nickel(II) acetylacetonate serves as a crucial precursor and catalyst in numerous chemical transformations. The anhydrous form is a key starting material for the synthesis of important nickel-based catalysts, such as nickel bis(cyclooctadiene). handwiki.orgwikipedia.org It is also utilized in the preparation of other organometallic compounds like tetramethylethylenediamine(dimethyl)nickel(II). wikipedia.org

In materials science, nickel(II) acetylacetonate is employed as a precursor for depositing thin films of nickel oxide (NiO) on conductive substrates through sol-gel techniques. handwiki.orgwikipedia.org These NiO films have potential applications in electrochromic devices. Furthermore, the thermal decomposition of supported nickel acetylacetonate is a method used to prepare supported nickel catalysts. researchgate.net

The catalytic activity of nickel(II) acetylacetonate is notable in organic synthesis. It is used as a catalyst component in the oligomerization of alkenes and the conversion of acetylene (B1199291) to cyclooctatetraene. guidechem.com The reactivity of the hydrated form, Ni(acac)₂(H₂O)₂, is also significant; for example, it reacts readily at the methine positions with isocyanates. handwiki.org

The study of the magnetic properties of nickel(II) acetylacetonate has also been a subject of interest. The anhydrous trimer exhibits paramagnetism that transitions to ferromagnetic exchange interactions at very low temperatures. wikipedia.org

The Influence of Hydration State (X H₂O) on Reactivity and Structure: A Research Imperative

The hydration state of nickel(II) acetylacetonate has a profound impact on its structure and chemical behavior. The anhydrous form, [Ni(acac)₂]₃, exists as a trimer where the three nickel atoms are nearly collinear. handwiki.orgwikipedia.org In this trimeric structure, each pair of nickel atoms is bridged by two oxygen atoms, allowing all nickel centers to achieve a stable octahedral coordination. handwiki.orgwikipedia.org This arrangement is almost centrosymmetric. wikipedia.org

In contrast, the dihydrate, Ni(acac)₂(H₂O)₂, is a monomeric complex where the nickel(II) center is also in an octahedral coordination environment. handwiki.orgwikipedia.org The coordination sphere is composed of two bidentate acetylacetonate ligands and two water molecules (aquo ligands). handwiki.orgwikipedia.org This dihydrate can exist as both cis and trans isomers, with the trans isomer being more commonly observed. handwiki.org

The structural differences between the anhydrous trimer and the hydrated monomer lead to distinct reactivity. The anhydrous complex can react with Lewis bases to form monomeric adducts. handwiki.org The dehydration of the dihydrate to the anhydrous form can be achieved through methods like azeotropic distillation using a Dean-Stark trap or by sublimation under reduced pressure. handwiki.orgwikipedia.org

The table below summarizes some key structural parameters for the trans isomer of Ni(acac)₂(H₂O)₂.

BondBond Length (pm)
Axial Ni–O (from H₂O)210.00
Equatorial Ni–O (from acac)200.85
Equatorial Ni–O (from acac)199.61

Data sourced from structural studies of the trans isomer of Ni(acac)₂(H₂O)₂. wikipedia.org

The difference in bond lengths between the axial and equatorial positions reflects the distorted octahedral geometry around the nickel ion in the dihydrate complex. handwiki.org This structural nuance, dictated by the presence of water ligands, is a critical factor in its chemical properties and reactivity, making the study of its various hydrated forms a significant area of ongoing research.

Synthetic Pathways and Methodological Considerations for Nickel Ii Acetylacetonate Hydrates

Conventional Solution-Phase Synthetic Protocols

Conventional synthesis in solution remains the most common approach for preparing Nickel(II) acetylacetonate (B107027) hydrates. These methods are typically straightforward and can be adapted to produce high yields of the desired complex.

Reaction of Nickel(II) Salts with Acetylacetone (B45752) in the Presence of Base

The most widely employed laboratory-scale synthesis involves the reaction of a soluble nickel(II) salt with acetylacetone in the presence of a base. wikipedia.orgchemicalbook.comchemicalbook.com The primary product of this reaction in aqueous media is the blue-green diaquo complex, bis(acetylacetonato)diaquanickel(II), [Ni(acac)₂(H₂O)₂]. wikipedia.org

The reaction proceeds by the deprotonation of acetylacetone (Hacac) by a base to form the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, chelating to the Ni²⁺ ion. A weak base, such as sodium acetate (B1210297), is commonly used to facilitate the reaction by buffering the solution. chemicalbook.comguidechem.com The general reaction is as follows:

NiX₂ + 2 CH₃COCH₂COCH₃ + 2 B → [Ni(CH₃COCHCOCH₃)₂(H₂O)₂] + 2 BH⁺ + 2 X⁻ (where X = Cl⁻, NO₃⁻, etc.; B = base)

The choice of base can influence the final product. For example, using an ammoniacal solution of a nickel(II) salt leads to the precipitation of the diammoniate complex, Ni(acac)₂·2NH₃, which can then be converted to the green anhydrous acetylacetonate. chemicalbook.comguidechem.com

Table 1: Comparison of Conventional Solution-Phase Syntheses

MethodNickel(II) SourceBaseTypical ProductReference
Salt-BasedNickel(II) nitrate (B79036), Nickel(II) chlorideSodium acetate[Ni(acac)₂(H₂O)₂] (blue-green) wikipedia.orgchemicalbook.com
Salt-BasedNickel(II) saltsAmmoniaNi(acac)₂·2NH₃ chemicalbook.comguidechem.com
Hydroxide-BasedNickel(II) hydroxide (B78521)None required[Ni(acac)₂(H₂O)₂] guidechem.com
Oxide Hydroxide-BasedNickel(III) oxide hydroxideNone required[Ni(acac)₂(H₂O)₂] (high yield) ias.ac.inrsc.org

Direct Synthesis from Nickel Hydroxide or Oxide Hydroxide Precursors

An alternative route involves the direct reaction of acetylacetone with nickel(II) hydroxide, Ni(OH)₂. guidechem.com This method avoids the presence of other salt anions in the reaction mixture. The reaction is:

Ni(OH)₂ + 2 CH₃COCH₂COCH₃ → [Ni(CH₃COCHCOCH₃)₂(H₂O)₂] guidechem.com

A particularly facile and high-yield synthesis uses nickel(III) oxide hydroxide, NiO(OH), as the precursor. ias.ac.inrsc.org The reaction with acetylacetone in water is exothermic and proceeds quickly (in about 15 minutes) to convert the black NiO(OH) into a blue-green product, which is the dihydrate form of nickel(II) acetylacetonate. ias.ac.in This method is advantageous as it does not require an additional base. ias.ac.in Industrial-scale preparations may involve a one-pot method where a soluble nickel salt like nickelous chloride is treated with an alkali (e.g., NaOH) to form a nickel hydroxide precipitate in situ, which is then immediately reacted with acetylacetone without intermediate washing or drying steps, leading to product yields greater than 95%. google.comgoogle.com

Electrochemical Synthesis Techniques for Crystalline Hydrates

Electrochemical methods offer a high-purity alternative for synthesizing crystalline nickel(II) acetylacetonate hydrates. These techniques typically involve the use of a sacrificial nickel anode in an electrolyte solution containing acetylacetone.

One documented method describes the electrochemical dissolution of a nickel metal anode in a solution of acetylacetone and ethanol. researchgate.net This process, followed by direct hydrolysis of the electrolyte solution at 333 K, yields bis(acetylacetonato)diaquanickel(II) monohydrate, [Ni(C₅H₇O₂)₂(H₂O)₂]·H₂O. researchgate.net Another approach uses acetylacetone itself as the solvent with a supporting electrolyte, generating a light green hydrated form of Nickel(II) acetylacetonate. utexas.edu Electrochemical syntheses are valued for producing high-purity products, as the nickel source is the metal electrode itself, minimizing contamination from precursor salts. researchgate.net

Controlled Dehydration and Rehydration Methodologies for Varying Hydration States (X H₂O)

The number of water molecules (x) in the Nickel(II) acetylacetonate hydrate (B1144303) can be controlled through specific dehydration and rehydration procedures. The most common hydrate is the dihydrate, [Ni(acac)₂(H₂O)₂], which can be dehydrated to form the anhydrous, trimeric complex, [Ni(acac)₂]₃. wikipedia.org

Controlled dehydration can be achieved through several methods:

Thermal Dehydration in Vacuo: Heating the dihydrate at 50°C in a vacuum is sufficient to remove the water molecules. chemicalbook.comguidechem.com More rigorous heating at 100°C in vacuo for several hours also achieves full dehydration. oup.com

High-Temperature Sublimation: Heating the dihydrate complex between 170–210 °C under reduced pressure (0.2–0.4 mmHg) causes the anhydrous form to sublime, effectively removing the water. wikipedia.org

Azeotropic Distillation: The water can be removed by azeotropic distillation using a Dean-Stark trap with a solvent like toluene (B28343). wikipedia.orgchemicalbook.com

The anhydrous form is hygroscopic and should be stored in a moisture-free environment to prevent rehydration. researchgate.net Controlled rehydration to achieve specific hydration states can be accomplished by exposing the anhydrous material to a controlled humidity environment, although this is less commonly detailed in standard synthetic literature. The ready formation of the dihydrate from aqueous solutions suggests that rehydration in the presence of water is a facile process. chemicalbook.comchemicalbook.com

Table 2: Dehydration Methodologies for Nickel(II) Acetylacetonate Dihydrate

MethodConditionsResulting FormReference
Heating in Vacuo50 °CAnhydrous chemicalbook.com
Heating in Vacuo100 °C, 4 hoursAnhydrous oup.com
Azeotropic DistillationWith tolueneAnhydrous wikipedia.orgchemicalbook.com
Sublimation170–210 °C, 0.2–0.4 mmHgAnhydrous wikipedia.org

Purity Assessment and Isolation Techniques for Research Applications

For research applications, ensuring the purity and proper isolation of Nickel(II) acetylacetonate hydrate is crucial. A combination of techniques is used for isolation and subsequent purity verification.

Isolation Techniques: Following synthesis, the crude product is typically isolated by filtration. ias.ac.in The isolated solid is then washed to remove impurities. The choice of washing solvent is important; acetone (B3395972) has been used, followed by drying. ias.ac.in For industrial preparations, washing with deionized water followed by vacuum drying at 40°C is a common procedure. google.com

Purification Techniques: For high-purity research-grade material, further purification is often necessary.

Recrystallization: This is a standard method for purifying the complex. Methanol is a common solvent for recrystallization. chemicalbook.com Benzene has also been reported for this purpose. researchgate.net

Sublimation: The anhydrous form can be purified by vacuum sublimation. researchgate.net

Purity Assessment: The purity of the final product is assessed using various analytical methods.

Titration: Chelometric titration is used to determine the nickel content, with purity specifications often set at a minimum of 85.0%. avantorsciences.com

Elemental Analysis: The percentages of carbon, hydrogen, and nickel are determined and compared to the calculated theoretical values for the expected formula. oup.com

Water Content: The amount of water of hydration can be determined by methods such as Karl Fischer titration or thermogravimetric analysis (TGA), where the mass loss upon heating corresponds to the water content. google.comavantorsciences.com

Spectroscopy: Infrared (IR) and UV-Vis spectroscopy are used to confirm the identity and coordination environment of the complex. utexas.edu

Atomic Absorption: This technique is a common method for quantifying the nickel content to assess purity. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Nickel Ii Acetylacetonate Hydrates

Crystallographic Investigations (Single Crystal and Powder X-ray Diffraction)

Crystallographic techniques, particularly single-crystal and powder X-ray diffraction, have been instrumental in unraveling the intricate structural details of nickel(II) acetylacetonate (B107027) hydrates.

Determination of Molecular Geometries and Coordination Environments of Nickel(II) Centers

In the hydrated forms of nickel(II) acetylacetonate, the nickel(II) centers consistently exhibit an octahedral coordination geometry. handwiki.orgwikipedia.orgwikipedia.org This geometry is achieved through the coordination of two bidentate acetylacetonate (acac) ligands and two water molecules (aquo ligands). handwiki.orgwikipedia.orgwikipedia.org The two acac ligands lie in the equatorial plane, while the two water molecules typically occupy the axial positions. metu.edu.tr This arrangement results in a distorted octahedral environment around the nickel ion. wikipedia.orgwikipedia.orgiucr.org The distortion from a perfect octahedron is a key feature of these structures. iucr.orgmarquette.edu

Structural Analysis of Monomeric, Dimeric, and Trimeric Association in Ni(acac)₂·xH₂O Forms

While the hydrated forms of nickel(II) acetylacetonate are typically monomeric, the anhydrous form, [Ni(acac)₂]₃, exists as a trimer. handwiki.orgwikipedia.orgwikipedia.org In this trimeric structure, the three nickel atoms are nearly collinear. wikipedia.orgwikipedia.org Each pair of nickel atoms is bridged by two μ₂ oxygen atoms from the acetylacetonate ligands. wikipedia.orgwikipedia.org This intermolecular sharing of oxygen atoms allows all nickel centers to achieve an octahedral coordination. wikipedia.orgwikipedia.org The conversion from the monomeric dihydrate to the trimeric anhydrous form can be achieved through dehydration, for instance, by azeotropic distillation using a Dean-Stark trap or by sublimation under reduced pressure. handwiki.orgwikipedia.org

Characterization of Hydrogen Bonding Networks and Lattice Water Interactions

Hydrogen bonding plays a crucial role in the crystal packing and stability of nickel(II) acetylacetonate hydrates. researchgate.netresearchgate.netwikipedia.org In the dihydrate, the coordinated water molecules can form hydrogen bonds with the oxygen atoms of the acetylacetonate ligands of neighboring molecules. When additional, uncoordinated water molecules are present in the crystal lattice, as in the case of a monohydrate of the diaqua complex, they are also involved in the hydrogen-bonding network. researchgate.net These interactions create a three-dimensional supramolecular architecture. researchgate.netnih.gov The presence and nature of these hydrogen bonds can be probed using techniques like ²H MAS NMR spectroscopy. nih.gov

Elucidation of Cis-Trans Isomerism in Dihydrate and Other Adducts

The dihydrate of nickel(II) acetylacetonate, Ni(acac)₂(H₂O)₂, can exist as both cis and trans isomers. handwiki.orgwikipedia.orgwikipedia.org The trans isomer, where the two water molecules are on opposite sides of the nickel center, is generally the more commonly found and preferred form in the solid state. handwiki.orgresearchgate.net The cis isomer, with the water molecules adjacent to each other, has been observed, for example, when pyridine (B92270) N-oxide is used as the solvent. handwiki.org The identification of these isomers can be accomplished through methods like the analysis of electronic spectra. researchgate.netresearchgate.net

Analysis of Metal-Ligand Bond Lengths and Angles in Distorted Octahedral Geometries

The distorted octahedral geometry of nickel(II) acetylacetonate hydrates is quantitatively described by the analysis of bond lengths and angles. researchgate.net In the trans dihydrate isomer, the axial Ni-O bonds (to the water molecules) are longer than the equatorial Ni-O bonds (to the acetylacetonate ligands). handwiki.orgwikipedia.orgwikipedia.org For instance, the axial Ni-O bond lengths have been reported to be approximately 2.100 Å (or 210.00 pm), while the equatorial Ni-O bond lengths are around 2.0085 Å and 1.9961 Å. handwiki.orgwikipedia.org The bond angles also deviate from the ideal 90° and 180° of a perfect octahedron, reflecting the distortion. iucr.org For example, the bite angle of the chelating acetylacetonate ligand contributes to this distortion. iucr.org

Interactive Table of Crystallographic Data for Nickel(II) Acetylacetonate Hydrates

ParameterValueReference
Coordination GeometryDistorted Octahedral wikipedia.org, wikipedia.org, iucr.org
Isomerscis and trans handwiki.org, wikipedia.org, wikipedia.org
Axial Ni-O Bond Length (trans-dihydrate)~2.100 Å handwiki.org, wikipedia.org
Equatorial Ni-O Bond Length (trans-dihydrate)~2.0085 Å and 1.9961 Å handwiki.org, wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the nickel(II) ion (with a d⁸ electron configuration), the NMR spectra of its acetylacetonate complexes exhibit significant paramagnetic shifts. wikipedia.orgnih.gov Solid-state ¹³C and ²H MAS NMR spectroscopy have been particularly valuable in characterizing these compounds. nih.gov The paramagnetic shift and the anisotropy of the signal are characteristic for the different carbon environments (methine and methyl groups) in the acetylacetonate ligand. nih.gov Computational methods are increasingly being used in conjunction with experimental data to assign the complex NMR spectra of these paramagnetic materials. sdu.dkresearchgate.net ²H MAS NMR is also a powerful tool for probing the local hydrogen-bonding network in deuterated samples. nih.gov

Interactive Table of NMR Data for Paramagnetic Nickel(II) Acetylacetonate Complexes

NucleusType of InformationKey FindingsReference
¹³CParamagnetic Shift and AnisotropyCharacteristic shifts for methine and methyl groups. nih.gov
²HHydrogen BondingProbes the local hydrogen-bonding network. nih.gov
¹³CAssignment of ResonancesComputational methods aid in assigning complex spectra. researchgate.net

Solid-State ¹³C and ²H MAS NMR Investigations of Paramagnetic Contributions

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with Magic Angle Spinning (MAS), is instrumental in characterizing paramagnetic materials like nickel(II) acetylacetonate hydrates. The unpaired electrons of the Ni(II) center cause significant paramagnetic shifts and broadening of the NMR signals, which, although challenging to analyze, offer a wealth of information.

Recent studies have combined experimental solid-state ¹³C and ²H MAS NMR with first-principles quantum-chemical calculations to unravel the paramagnetic contributions to the nuclear shielding tensor in a series of [Ni(acac)₂L₂] complexes, where L can be H₂O or D₂O. researchgate.netresearchgate.netoulu.fi The total isotropic shift observed in these paramagnetic complexes is a sum of the orbital (diamagnetic-like) and contact contributions. researchgate.netresearchgate.net

The contact shift arises from the delocalization of unpaired electron spin density onto the nuclei of the acetylacetonate ligand and the coordinated water molecules. This effect is particularly pronounced for nuclei closer to the paramagnetic center. The dipolar coupling between the electron and nuclear spins also contributes significantly to the shift anisotropy. nih.gov

For the acetylacetonate ligand in [Ni(acac)₂(H₂O)₂], the ¹³C MAS NMR spectra show characteristically large paramagnetic shifts. Computational studies have been crucial in assigning the resonances, suggesting a reversal in the assignment of the methyl (CH₃) and carbonyl (CO) carbon signals compared to diamagnetic analogues. researchgate.netsdu.dk The calculations indicate that the methyl carbons, being three bonds away from the Ni(II) ion, experience isotropic paramagnetic shifts of approximately 800–1100 ppm, while the carbonyl carbons, two bonds away, show shifts of around 180–300 ppm. researchgate.netoulu.fi

²H MAS NMR has been effectively used to probe the local hydrogen bonding network in deuterated samples like [Ni(acac)₂(D₂O)₂]·D₂O. researchgate.netnih.gov The deuterium (B1214612) quadrupole coupling and the paramagnetic shift provide detailed information about the orientation and dynamics of the coordinated and lattice water molecules.

Table 1: Representative Solid-State ¹³C NMR Paramagnetic Shifts for [Ni(acac)₂(H₂O)₂]

Carbon AtomDistance from Ni(II)Calculated Isotropic Paramagnetic Shift (ppm)
Methyl (CH₃)3 bonds~800 - 1100
Carbonyl (CO)2 bonds~180 - 300
Methine (CH)3 bondsCharacteristic shifts and anisotropy

Data compiled from references researchgate.netoulu.fi.

Solution-State NMR for Ligand Dynamics and Adduct Characterization

In solution, the dynamics of ligand exchange and adduct formation can be investigated using NMR spectroscopy. The paramagnetic nature of Ni(II) again leads to significant shifts and line broadening of the solvent and ligand resonances. The magnitude of these effects can be used to study the formation of adducts with various Lewis bases.

For instance, the interaction of [Ni(acac)₂] with nitrogen-containing ligands like piperidine (B6355638) in solution results in the formation of hexa-coordinated adducts. The coordination of these additional ligands influences the electronic structure around the nickel ion, which in turn alters the paramagnetic shifts of the acetylacetonate protons. By monitoring these shifts as a function of the added ligand concentration, the thermodynamics and kinetics of adduct formation can be determined.

The study of ligand exchange rates is also possible. In many cases, the exchange between coordinated and free ligands is fast on the NMR timescale, resulting in averaged signals. The temperature dependence of the linewidths of these signals can provide quantitative information about the exchange rates.

NMR Paramagnetic Relaxation Enhancement (PRE) Studies for Structural and Dynamic Insights

Paramagnetic Relaxation Enhancement (PRE) is a powerful NMR technique that provides distance information between a paramagnetic center and nuclear spins in its vicinity. The interaction with the unpaired electrons of the Ni(II) ion provides an efficient relaxation pathway for surrounding nuclei, leading to an increase in their longitudinal (T₁) and transverse (T₂) relaxation rates.

The theory of PRE for S ≥ 1 ions like Ni(II) is complex due to the presence of zero-field splitting (ZFS). acs.orgresearchgate.net The ZFS interaction can be comparable to or even larger than the electronic Zeeman interaction, especially at lower magnetic fields. acs.org This has a profound effect on the electron spin relaxation and, consequently, on the nuclear relaxation enhancement.

Studies on trans-[Ni(acac)₂(H₂O)₂] in solution have demonstrated the importance of ZFS in determining the magnetic field dependence of the solvent proton relaxation rates. acs.org It has been shown that the rhombicity in the ZFS tensor can significantly influence the PRE. acs.orgresearchgate.net

A key prediction of PRE theory in the ZFS limit is that the relaxation enhancement depends on the orientation of the electron-nuclear vector within the molecular frame. acs.org This leads to a difference in the relaxation rates for nuclei in axial versus equatorial positions relative to the principal axis of the ZFS tensor. For [Ni(acac)₂(H₂O)₂], the ratio of the axial (water protons) to equatorial (acetylacetonate methyl protons) T₁⁻¹ relaxation rates (ρ) was experimentally determined to be significantly greater than one, confirming the theoretical predictions. acs.org This provides valuable structural information about the arrangement of ligands around the nickel ion in solution.

Table 2: Experimental Paramagnetic Relaxation Enhancement Data for [Ni(acac)₂(H₂O)₂]

ProtonPositionT₁⁻¹ Ratio (ρexp)
Water (axial) / Methyl (equatorial)Axial / Equatorial2.2 ± 0.3

Data from reference acs.org.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a cornerstone for characterizing the bonding and structure of metal complexes.

Assignment of Characteristic Vibrational Modes of Acetylacetonate Ligands and Coordinated Water

The IR and Raman spectra of nickel(II) acetylacetonate hydrates display a series of characteristic bands corresponding to the vibrational modes of the acetylacetonate (acac) ligand and the coordinated water molecules.

The acetylacetonate ligand exhibits several strong bands in the mid-IR region. The bands in the 1600-1500 cm⁻¹ range are typically assigned to the coupled stretching vibrations of the C=O and C=C bonds of the chelate ring. cdnsciencepub.comchesci.com The precise positions of these bands are sensitive to the coordination environment of the nickel ion. The methyl (CH₃) and methine (CH) groups also give rise to characteristic bending and stretching vibrations. chesci.com

Coordinated water molecules are identified by their O-H stretching vibrations, which typically appear as broad bands in the region of 3200-3500 cm⁻¹. sci-hub.box The presence of these bands confirms the hydrated nature of the complex. The bending mode of coordinated water is also observable.

Table 3: Characteristic Infrared Vibrational Frequencies for Nickel(II) Acetylacetonate Hydrate (B1144303)

Vibrational ModeFrequency Range (cm⁻¹)Assignment
ν(O-H)3200 - 3500Coordinated water stretching
ν(C=O) + ν(C=C)1500 - 1600Acetylacetonate ring vibrations
δ(CH₃)~1460Methyl group deformation
ν(C-CH₃) + δ(CH)~1250Coupled methyl and methine modes
ν(Ni-O)400 - 500Metal-oxygen stretching

Data compiled from references cdnsciencepub.comchesci.comresearchgate.net.

Analysis of Metal-Oxygen Stretching Vibrations

The vibrations involving the nickel-oxygen (Ni-O) bonds are found in the far-infrared region of the spectrum, typically between 400 and 500 cm⁻¹. cdnsciencepub.comoup.com These bands are of particular interest as their frequencies directly reflect the strength of the Ni-O bond.

Probing Ligand Exchange and Adduct Formation through Spectral Shifts

Vibrational spectroscopy is a sensitive probe for changes in the coordination sphere of the nickel ion. The formation of adducts, where additional ligands coordinate to the nickel center, leads to noticeable shifts in the vibrational frequencies of the acetylacetonate ligand.

For example, the coordination of stronger Lewis bases, such as piperidine or pyridine, to [Ni(acac)₂] causes a shift in the ν(C=O) and ν(C=C) bands of the acetylacetonate ring. cdnsciencepub.com This is due to the electronic perturbation of the nickel ion by the incoming ligand, which in turn affects the electron distribution within the chelate ring.

Furthermore, the formation of adducts often leads to a decrease in the frequency of the Ni-O stretching vibrations. oup.com This can be attributed to the lengthening and weakening of the existing Ni-O bonds upon the coordination of additional ligands. By systematically studying these spectral shifts, it is possible to gain insights into the nature and strength of the interactions in various adducts of nickel(II) acetylacetonate.

X-ray Absorption Spectroscopy (XANES and EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for elucidating the local geometric and electronic structure of materials. uu.nlkyoto-u.ac.jpnih.gov It is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jpacs.org XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the local atomic environment, including bond distances and coordination numbers. uu.nlnih.govacs.org

XAS studies have been instrumental in defining the three-dimensional structure around the nickel ion in nickel(II) acetylacetonate complexes. ru.nlresearchgate.net The technique is sensitive enough to discern significant differences in the local atomic structure of various nickel compounds. ru.nl In the solid state, anhydrous nickel(II) acetylacetonate is known to exist as a trimer, [Ni(acac)₂]₃, where each nickel atom is in an octahedral coordination environment. researchgate.netwikipedia.org The nickel centers are linked by bridging oxygen atoms from the acetylacetonate ligands. wikipedia.org The hydrated form, Ni(acac)₂(H₂O)₂, features a monomeric structure where the nickel ion is also octahedrally coordinated, but with two bidentate acetylacetonate ligands and two water molecules completing the coordination sphere. wikipedia.org

EXAFS analysis provides one-dimensional structural information, which can be complemented by XANES simulations to build a comprehensive three-dimensional model of the nickel atom's surroundings. ru.nlresearchgate.netacs.org This combined approach has proven to be a very powerful tool for structural studies of these complexes. ru.nl For instance, EXAFS can accurately determine the average metal-ligand bond lengths. acs.org In the case of Ni(acac)₂(H₂O)₂, the axial Ni-O bonds are typically longer than the equatorial Ni-O bonds. wikipedia.org

XAS, particularly EXAFS, is highly sensitive to the degree of association of nickel(II) acetylacetonate complexes, distinguishing between monomeric and trimeric forms in both the solid state and in solution. ru.nlresearchgate.netacs.org For the unsubstituted nickel(II) acetylacetonate (R=H), trimeric structures are predominant in both solid and solution phases. ru.nlresearchgate.net However, the introduction of bulky substituents on the acetylacetonate ligand can prevent the association of monomers into trimers in the solid state and inhibit association in solution. ru.nl

In solution, the trimeric structure of Ni(acac)₂ can be influenced by the presence of other coordinating species. For example, the addition of isobutyraldehyde (B47883) to a toluene (B28343) solution of Ni(acac)₂ leads to the breakup of the trimers and the formation of six-coordinated monomeric species. ru.nlresearchgate.net This demonstrates the dynamic nature of the association equilibria in solution, which can be effectively probed by EXAFS. ru.nl

XANES is a direct probe of the electronic structure of the absorbing atom and is sensitive to changes in its oxidation state. uu.nlresearchgate.net The energy of the absorption edge corresponds to a core-level energy, which is characteristic for each element. uu.nl For nickel compounds, the Ni K-edge and L-edge are commonly studied. researchgate.net The Ni L-edge is particularly sensitive to the spin state and the metal 3d-character in unoccupied valence orbitals. acs.org

While significant shifts in the absorption edge are observed with changes in the formal oxidation state of nickel in oxides, the shifts in coordination complexes like nickel(II) acetylacetonate are more subtle, reflecting the covalent nature of the metal-ligand bonds. researchgate.net In situ XAS experiments can track changes in the nickel oxidation state under reaction conditions. For example, in some catalytic systems, single-atom Ni(II) has been observed to reversibly form a metallic Ni(0) species under applied potential in alkaline media, while remaining in its initial state in acidic media. marquette.edu This highlights the ability of XANES to provide crucial mechanistic insights into catalytic processes involving nickel complexes. marquette.edu

Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of the top few nanometers of a material. researchgate.netaip.org It has been employed to study thin films of nickel(II) acetylacetonate and its decomposition products. aip.org

When intact Ni(acac)₂ molecules are adsorbed on a substrate, the XPS spectrum shows characteristic peaks for the different elements present. The Ni 2p signal indicates the presence of Ni²⁺. aip.org The C 1s spectrum can be resolved into components corresponding to the different carbon environments within the acetylacetonate ligand, such as C-O and C=O, with expected intensity ratios. aip.orgaip.org

XPS is also a powerful tool for monitoring the chemical transformations of Ni(acac)₂ upon thermal or electron-induced decomposition. aip.org For instance, heating Ni(acac)₂ can lead to the reduction of Ni²⁺ to metallic Ni⁰ and the fragmentation of the acetylacetonate ligand, which is observed as shifts in the C 1s spectrum. aip.org Similarly, electron beam irradiation can induce decomposition, although the extent of metal reduction may differ from thermal methods. aip.org High-resolution fast XPS can be used to monitor the interaction of nickel(II) acetylacetonate with other molecules and surfaces in real-time. elettra.eu

The valence band region of the XPS spectrum, in conjunction with theoretical calculations like Density Functional Theory (DFT), can be used to understand the electronic structure of Ni(acac)₂ in detail. researchgate.net By comparing experimental spectra with calculated molecular orbital energies, a detailed assignment of the spectral features can be achieved, providing insights into the nature of the metal-ligand bonding. researchgate.net

ElementCore LevelBinding Energy (eV) - Intact Ni(acac)₂Binding Energy (eV) - After DecompositionObservations
Ni2p₃/₂~854.4 - 854.8 aip.orgresearchgate.net~852.7 (Ni⁰) aip.orgShift to lower binding energy indicates reduction of Ni²⁺ to metallic Ni⁰.
C1s~286 (C-O), ~288 (C=O) aip.orgShift from C=O to C-O and C-C aip.orgIndicates fragmentation of the acetylacetonate ligand.
O1s~532.6 aip.org-Changes in the O 1s spectrum also reflect ligand decomposition.

Mass Spectrometry for Molecular Association and Fragmentation Studies

Mass spectrometry (MS) is a valuable technique for studying the molecular association and fragmentation of nickel(II) acetylacetonate. oup.com Under electron ionization (EI), the fragmentation pattern can provide insights into the stability of the complex and the nature of the metal-ligand bonding. oup.com

For many metal acetylacetonates, including Ni(acac)₂, the mass spectra can be complex. oup.com The stability of the complex in the mass spectrometer can be related to the electronegativity of the central metal atom. oup.com In some cases, a molecular ion peak ([M]⁺) is observed, while in others, the highest mass peak corresponds to the loss of a ligand ([M-L]⁺). oup.com The base peak in the mass spectrum of Ni(acac)₂ has been reported at m/z 28. oup.com

Electrospray ionization (ESI) mass spectrometry has been used to study nickel acetylacetonate species in solution. researchgate.net The species [Ni₂(acac)₃]⁺ has been studied in detail in the gas phase, where it undergoes a range of reactions. researchgate.net By varying the collision energy in tandem mass spectrometry (MS/MS) experiments, structural information can be obtained through fragmentation. researchgate.net

The interaction of low-energy electrons with nickel(II) acetylacetonate can lead to its decomposition via dissociative electron attachment. acs.org The most dominant species detected are the nickel(II) bis(acetylacetonate) anion and the acetylacetonate negative fragment. acs.org These studies, often complemented by theoretical calculations, provide information on the electronic states of the molecule and the energetics of fragmentation. acs.org Gas-phase ligand exchange reactions involving Ni(acac)₂ have also been studied by mass spectrometry, providing insights into the stability and reactivity of these complexes. ohiolink.edu

Ionm/zFragmentation Pathway
[Ni(acac)₂]⁺257Molecular Ion
[Ni(acac)]⁺158Loss of one acac ligand
[Ni]⁺58Loss of both acac ligands

Note: The fragmentation pattern can vary depending on the ionization method and experimental conditions.

Quantum Chemical and Spectroscopic Investigations of the Electronic Structure and Bonding in Nickel Ii Acetylacetonate Hydrates

Density Functional Theory (DFT) and Ab Initio Computational Studies

Modern computational chemistry provides powerful tools for a detailed understanding of the electronic and geometric properties of complex molecules. For nickel(II) acetylacetonate (B107027) hydrates, Density Functional Theory (DFT) and ab initio methods have been instrumental in interpreting experimental data and predicting molecular behavior. These methods allow for the calculation of properties that are often difficult to access experimentally.

DFT calculations have been widely employed to investigate the electronic structure of nickel(II) acetylacetonate complexes. The geometry of the monomeric Ni(acac)₂ unit is well-replicated by DFT, with calculated bond lengths and angles showing a deviation of no more than 2-3% from experimental observations. acs.org In the hydrated form, trans-[Ni(acac)₂(H₂O)₂], the nickel(II) ion is in a pseudo-octahedral environment.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the complex's reactivity and electronic transitions. For a typical square planar Ni(acac)₂ complex, DFT calculations using the PBE functional have shown that the HOMO is primarily composed of the Ni dxz orbital (nearly 70%) with contributions from the pz orbitals of the oxygen and carbon atoms of the acetylacetonate ligand. wikipedia.org The calculated ionization energy of 6.25 eV is in reasonable agreement with the experimental value of 7.41 eV, with the discrepancy attributed to the known limitations of DFT in predicting fundamental gaps. wikipedia.org

In the d⁸ Ni(II) ion in an octahedral field, the two unpaired electrons occupy the eg orbitals (dz² and dx²-y²). The electronic ground state is a triplet (S=1). DFT and ab initio calculations confirm this electronic configuration and provide insights into the charge distribution, indicating significant covalent character in the Ni-O bonds due to the delocalization of electron density from the metal d-orbitals to the ligand orbitals.

Table 1: Calculated and Experimental Bond Lengths for trans-[Ni(acac)₂(H₂O)₂]
BondCalculated (Å)Experimental (pm) wikipedia.org
Ni-O (acac)~2.00199.61 - 200.85
Ni-O (H₂O)~2.10210.00

The triplet ground state of the octahedral Ni(II) ion is subject to zero-field splitting (ZFS), which lifts the degeneracy of the spin sublevels (Mₛ = -1, 0, +1) even in the absence of an external magnetic field. This phenomenon is described by the axial (D) and rhombic (E) ZFS parameters. Computational methods have become essential for predicting and interpreting these parameters.

A variety of computational approaches, including DFT and high-level ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) and N-Electron Valence State Perturbation Theory (NEVPT2), have been used to calculate the ZFS parameters for Ni(II) complexes. researchgate.netrsc.org These calculations reveal that the ZFS arises from spin-orbit coupling between the ground state and excited electronic states, as well as from direct spin-spin coupling. researchgate.net

For distorted octahedral Ni(II) complexes, the calculated ZFS parameters are highly sensitive to the chosen functional in DFT methods, which often struggle to provide consistently accurate results. researchgate.netrsc.org In contrast, ab initio methods like CASSCF and NEVPT2, while more computationally demanding, tend to yield results in better agreement with experimental data. researchgate.netrsc.org For instance, in a model complex like Ni(H₂O)₄F₂, ab initio calculations consistently predict the sign and magnitude of the D parameter, whereas different DFT functionals can give widely varying results. researchgate.net These theoretical studies highlight the importance of the ligand field environment in determining the magnitude and sign of D, with weak axial ligand fields generally leading to positive D values. mdpi.com

Table 2: Comparison of Calculated ZFS 'D' Parameter for a Model Ni(II) Complex (Ni(H₂O)₄F₂) using Different Methods
MethodBasis SetD (cm⁻¹) researchgate.net
CASSCFTZVP-11.19
NEVPT2TZVP-8.49
B3LYP (DFT)TZVP+3.26
BP86 (DFT)TZVP+4.84
PBE (DFT)TZVP+4.77

Computational modeling is a powerful tool for interpreting the complex spectroscopic data of paramagnetic molecules like nickel(II) acetylacetonate hydrate (B1144303).

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra of transition metal complexes. For [Ni(acac)₂(H₂O)₂], the UV-Vis spectrum is characterized by spin-allowed d-d transitions. In an octahedral field, three such transitions are expected: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). TD-DFT calculations can predict the energies of these transitions, aiding in the assignment of the experimental absorption bands. mdpi.com Studies on related Ni(II) complexes have shown that TD-DFT can reproduce the experimental spectra well, confirming the electronic transitions responsible for the observed colors. acs.orgrsc.org

NMR Shifts: The paramagnetic nature of Ni(II) complexes leads to large shifts in their NMR spectra, known as paramagnetic shifts. These shifts are composed of contact and pseudocontact contributions. Recent computational advances allow for the ab initio calculation of the nuclear shielding tensor in paramagnetic systems. For a series of [Ni(acac)₂L₂] complexes, including the dihydrate, calculations have provided detailed insight into the origin of these shifts. researchgate.net The calculations show that for d⁸ complexes like [Ni(acac)₂(H₂O)₂], the singly occupied molecular orbitals (SOMOs) are σ-like, leading to significant spin delocalization onto the acetylacetonate ligand's CH₃ and CO groups. This results in a large positive chemical shift for the CH₃ protons (~100 ppm) and a smaller shift for the carbonyl carbons. sigmaaldrich.comacs.org

The diaqua complex, [Ni(acac)₂(H₂O)₂], can exist as two geometric isomers: cis and trans. wikipedia.orgresearchgate.net In the solid state, the trans isomer is most commonly observed. researchgate.net However, in coordinating solvents, an equilibrium between the cis and trans forms can exist.

DFT calculations have been used to investigate the relative stabilities of these isomers in different solvent environments. For example, in dimethylformamide (DMF), it was found that the cis-[Ni(acac)₂(DMF)₂] isomer is stabilized by intramolecular hydrogen bonds between the acetylacetonate ligand and the coordinated DMF molecules. researchgate.netresearchgate.net This demonstrates that the energetic landscape and the preferred conformation are highly dependent on the nature of the axial ligands and their interactions with the primary acetylacetonate ligands. Electronic spectroscopy, combined with DFT, can be used to identify the dominant isomer in a given solution. researchgate.netresearchgate.net The subtle differences in the electronic transitions of the cis and trans isomers allow for their differentiation.

The study of various hydrated forms, such as Ni(acac)₂·0.5H₂O and Ni(acac)₂·3H₂O, indicates a complex energetic landscape where different oligomeric and hydrated structures can form depending on the conditions. mdpi.com While the trans-diaqua complex is a stable monomeric species, the anhydrous form exists as a trimer, [Ni(acac)₂]₃, to satisfy the octahedral coordination preference of the Ni(II) centers. wikipedia.org

Ligand Field Theory Applications to d⁸ Nickel(II) Systems

Ligand Field Theory (LFT) provides a successful framework for describing the electronic structure and properties of d-block metal complexes. For a Ni(II) ion, which has a d⁸ electron configuration, in an octahedral field like that of trans-[Ni(acac)₂(H₂O)₂], the five degenerate d-orbitals are split into a lower-energy triplet (t₂g: dxy, dxz, dyz) and a higher-energy doublet (eg: dz², dx²-y²).

The energy separation between these sets of orbitals is denoted as 10Dq or Δₒ. The ground state configuration for a d⁸ ion in an octahedral field is (t₂g)⁶(eg)², which results in a ³A₂g ground term. This configuration has two unpaired electrons, making the complex paramagnetic, which is consistent with experimental magnetic susceptibility measurements. wikipedia.org

The electronic absorption spectrum of [Ni(acac)₂(H₂O)₂] can be interpreted using a Tanabe-Sugano diagram for a d⁸ ion in octahedral symmetry. The observed bands correspond to spin-allowed transitions from the ³A₂g ground state to excited triplet states:

ν₁: ³A₂g → ³T₂g

ν₂: ³A₂g → ³T₁g(F)

ν₃: ³A₂g → ³T₁g(P)

From the energies of these transitions, the ligand field splitting parameter (10Dq) and the Racah interelectronic repulsion parameter (B) can be determined. These parameters provide a quantitative measure of the strength of the ligand field exerted by the acetylacetonate and water ligands and the degree of covalency in the metal-ligand bonds. The d⁸ configuration in an octahedral geometry has a high ligand field stabilization energy (LFSE) of -12Dq, which explains the strong preference of Ni(II) for this coordination environment. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers and Spin-State Determination

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. It is therefore an ideal tool for studying paramagnetic centers like the Ni(II) ion in nickel(II) acetylacetonate hydrate.

EPR studies on Ni(II) complexes confirm the presence of a high-spin (S=1) ground state. dtic.mil The spectra are typically analyzed using a spin Hamiltonian that includes the electron Zeeman interaction and the zero-field splitting term. For a system with S=1, the ZFS lifts the degeneracy of the Mₛ levels, which has a profound effect on the EPR spectrum.

In many cases, particularly for complexes with large ZFS values that exceed the energy of the microwave quantum used in conventional X-band EPR (~0.3 cm⁻¹), the complex may be "EPR silent." However, high-field, high-frequency EPR (HFEPR) can overcome this limitation. HFEPR experiments have been successfully used to accurately determine the ZFS parameters (D and E) for various Ni(II) complexes.

For catalytic systems involving Ni(acac)₂, EPR has been instrumental in identifying paramagnetic intermediates, such as Ni(I) species (S=1/2), which exhibit distinct EPR signals. dtic.mil By monitoring the g-values and hyperfine structures in the EPR spectra during a reaction, it is possible to gain mechanistic insights into the role of different nickel oxidation states. For instance, in catalytic systems, signals with different g-factors can be attributed to Ni(I) complexes where the original acetylacetonate ligand has been replaced by other species in the coordination sphere. dtic.mil

Photophysical Properties and Charge Transfer Phenomena

The photophysical behavior of nickel(II) acetylacetonate hydrate is intrinsically linked to its electronic structure, which is characterized by a combination of ligand-field (d-d) transitions and charge-transfer bands. The octahedral coordination geometry of the nickel(II) ion in the dihydrate complex, Ni(acac)₂(H₂O)₂, significantly influences its absorption and emission properties. wikipedia.org

Detailed spectroscopic studies have identified several key electronic transitions. The UV-visible absorption spectra of nickel(II) acetylacetonate and related complexes typically display three main sets of bands. academicjournals.org Very intense bands observed at lower wavelengths are generally assigned to charge transfer transitions. academicjournals.org The electronic spectra are also characterized by spin-allowed d-d transition bands. researchgate.net In solution, the specific pattern of these bands can even be used to distinguish between cis and trans isomers of the complex. researchgate.net

The absorption bands in the UV-Vis range can be attributed to several types of electronic transitions:

d-d Transitions: These transitions occur between the d-orbitals of the nickel(II) ion, which are split by the ligand field. For an octahedral Ni(II) (d⁸) complex, three spin-allowed transitions are expected. The appearance of a d-d transition around 684 nm in related square-planar nickel(II) complexes confirms nickel coordination. researchgate.net In some nickel(II) complexes with different ligands, long-wavelength absorptions are also assigned to d-d transitions. nih.gov

Intraligand Transitions (π–π): These high-intensity absorptions are associated with electronic transitions within the acetylacetonate ligand itself. Electronic absorption in the UV to visible range can be due to π–π transitions in the ligand core. nih.gov

Charge Transfer (CT) Transitions: These transitions involve the movement of an electron between the metal ion and the ligands. Depending on the direction of electron transfer, they are classified as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). For some related d-metal acetylacetonate complexes, observed shifts and higher intensities in certain absorption bands are attributed to an admixture of metal contributions, suggesting LMCT or MLCT character. nih.gov In nickel(II) complexes with other ligands, the lowest-energy absorption has been assigned to both LMCT and intraligand charge-transfer (ILCT) transitions. researchgate.net

The photoluminescence (emission) properties, such as fluorescence or phosphorescence, of nickel(II) complexes are often complex and highly dependent on the coordination environment. Generally, triplet emission in Ni(II) complexes is efficiently quenched by non-emissive, low-energy ligand field excited states. researchgate.net Consequently, many nickel(II) complexes are non-emissive or weakly emissive at room temperature. However, some square-planar nickel(II) complexes have been found to be fluorescent in non-coordinating solvents, with this fluorescence being quenched in the presence of axial ligands. researchgate.net This phenomenon highlights the sensitivity of the photophysical properties to the precise coordination geometry. Ultrafast time-resolved spectroscopic measurements on certain nickel(II) complexes have revealed the presence of triplet metal-to-ligand charge transfer (³MLCT) states. researchgate.net

Detailed research findings on the electronic absorption spectra for nickel(II) complexes with acetylacetonate and related ligands are summarized below.

Table 1: Electronic Absorption Data for Nickel(II) Acetylacetonate and Related Complexes

Complex/SystemSolventAbsorption Bands (nm)AssignmentReference
Nickel(II) Schiff Base ComplexesChloroform270 - 600Three sets of common bands; intense low-wavelength bands assigned to charge transfer. academicjournals.org
[Cu(opo)2] and [Fe(opo)3] (Related β-diketonate type)-400 - 500Lowest energy π−π* transitions with admixed metal contributions (MLCT for CuII, LMCT for FeIII). nih.gov
Ni(II) complexes with quinolinate ligands-458 - 561 (Emission)Solid-state emission; absorptions assigned to LMCT and ILCT. researchgate.net
Bisalicylideneethylenediamino Nickel(II)Acetonitrile350 - 430 (Absorption) / 417 - 594 (Emission)Lowest energy absorption / Emission wavelength. researchgate.net

Coordination Chemistry of Nickel Ii Acetylacetonate Hydrates: Ligand Affinities and Adduct Formation

Ligand Substitution and Exchange Reactions

Ligand substitution and exchange reactions are fundamental to the chemistry of Ni(acac)₂. The acetylacetonate (B107027) ligands can be replaced by other ligands, a process that is often driven by the relative coordinating ability of the incoming ligand and the reaction conditions. acs.org These reactions are crucial for the synthesis of new nickel(II) complexes with tailored properties.

The kinetics and mechanisms of these substitution reactions have been the subject of detailed studies. For instance, the substitution of acetylacetonate in various nickel(II) chelate complexes by other ligands, such as N,N'-di-salicylidene-ethylenediamine (H₂B), has been investigated. In some cases, the reaction proceeds through a two-step mechanism, with the rate being dependent on the concentration of both the nickel complex and the entering ligand. acs.org The solvent can also play a significant role, sometimes participating in the reaction mechanism through hydrogen bonding with the acetylacetonate ligand, which can facilitate its departure. acs.org

The rate of ligand exchange can be influenced by several factors, including the nature of the solvent and the presence of other coordinating species. For example, in the presence of pyridine (B92270), the substitution of acetylacetonate ligands is affected by the formation of pyridine adducts. acs.org

Formation of Monomeric and Polymeric Adducts with Various Lewis Bases (e.g., Phosphines, Nitrogen Donors, Methanol)

Anhydrous Ni(acac)₂ typically exists as a trimer, [Ni(acac)₂]₃, where the nickel atoms are bridged by oxygen atoms of the acetylacetonate ligands to achieve an octahedral coordination geometry. handwiki.orgwikipedia.orgresearchgate.net However, this trimeric structure can be cleaved by Lewis bases to form monomeric adducts. wikipedia.org

Phosphine (B1218219) Adducts: Tertiary phosphines react with Ni(acac)₂ to form adducts. For example, the reaction with dimethylphenylphosphine (B1211355) (PMe₂Ph) yields the unstable complex trans-[Ni(acac)₂(PMe₂Ph)₂]. researchgate.netacs.org The coordination of phosphine ligands can be a precursor step to the in-situ generation of catalytically active Ni(0) species, where water can play a crucial role in the reduction of the Ni(II) center. researchgate.netacs.org The reaction of Ni(acac)₂ with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) in toluene (B28343) layered with n-hexane leads to the precipitation of a 1D polymeric structure, trans-[Ni(acac)₂(µ₂-dppe)]n. sdu.dk

Nitrogen Donor Adducts: A wide variety of nitrogen-containing Lewis bases form adducts with Ni(acac)₂. These include pyridines, anilines, and aliphatic heterocyclic amines like piperidine (B6355638), piperazine, and morpholine. acs.orgcdnsciencepub.com The reaction with N,N-dimethylaminoethanol (dmaeH) results in the mononuclear complex [Ni(acac)₂(dmaeH)], where the dmaeH ligand is chelating. rsc.org The formation of these adducts often involves a color change and can be studied using spectrophotometric methods. acs.org

Methanol Adducts: In the presence of methanol, Ni(acac)₂ can form adducts such as trans-[Ni(acac)₂(MeOH)₂]. The synthesis and crystal structure of bis(acetylacetonato)dimethanolnickel(II) have been reported. acs.org The formation of such adducts can influence the kinetics of ligand substitution reactions. acs.org

The following table summarizes some of the adducts formed from Ni(acac)₂ and various Lewis bases:

Lewis BaseAdduct FormedStructural FeaturesReference
Dimethylphenylphosphine (PMe₂Ph)trans-[Ni(acac)₂(PMe₂Ph)₂]Monomeric, octahedral researchgate.netacs.org
1,2-bis(diphenylphosphino)ethane (dppe)trans-[Ni(acac)₂(µ₂-dppe)]n1D Polymer sdu.dk
Pyridine[Ni(acac)₂(py)₂]Monomeric, octahedral acs.org
N,N-dimethylaminoethanol (dmaeH)[Ni(acac)₂(dmaeH)]Monomeric, octahedral, chelating dmaeH rsc.org
Methanol (MeOH)trans-[Ni(acac)₂(MeOH)₂]Monomeric, octahedral acs.org

The Role of Coordinated and Lattice Water Molecules in Stabilizing Coordination Geometries

Water molecules play a crucial role in the coordination chemistry of nickel(II) acetylacetonate. The most common hydrated form is the dihydrate, Ni(acac)₂(H₂O)₂, which is a blue-green solid. handwiki.orgwikipedia.org In this complex, the nickel(II) ion is in an octahedral coordination environment, with the two acetylacetonate ligands and two water molecules acting as ligands. handwiki.orgwikipedia.org

The coordinated water molecules stabilize the monomeric octahedral geometry. Ni(acac)₂(H₂O)₂ can exist as both cis and trans isomers. handwiki.org The trans isomer is generally more stable. handwiki.org The axial Ni-O bonds to the water ligands are typically longer than the equatorial Ni-O bonds to the acetylacetonate ligands. handwiki.org

The presence of coordinated water can significantly influence the reactivity of the complex. For example, the reaction of Ni(acac)₂(H₂O)₂ with isocyanates occurs at the methine position of the acetylacetonate ligand. wikipedia.org Furthermore, the water of crystallization can be essential for the formation of active catalysts in certain reactions, such as the hydrogenation of unsaturated compounds. mdpi.com The dehydration of Ni(acac)₂(H₂O)₂ by heating under reduced pressure or through azeotropic distillation yields the anhydrous trimeric form. wikipedia.org

Reactions with Schiff Base Ligands and Macrocycle Formation

Nickel(II) acetylacetonate is a versatile precursor for the synthesis of nickel(II) complexes with Schiff base ligands. These reactions typically involve the displacement of the acetylacetonate ligands by the Schiff base. scispace.commdpi.com Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone, and they can act as multidentate ligands. chemrestech.com

For instance, Schiff bases derived from the condensation of acetylacetone (B45752) with amines like ethylenediamine (B42938) can react with Ni(acac)₂ to form square-planar nickel(II) complexes. researchgate.net The reaction of Ni(acac)₂ with Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde (B42665) and various aryl amines yields N,O-chelate Ni(II) complexes. mdpi.com

A significant application of these reactions is in the template synthesis of macrocyclic ligands. In the presence of a nickel(II) ion, which acts as a template, acetylacetone can react with polyamines, such as triethylenetetramine, to form nickel(II) complexes of macrocyclic ligands. acs.org The nickel ion organizes the reactants into a specific orientation that favors the cyclization reaction. For example, nickel(II) complexes of 1,4,8,11-tetraazaundecane can react with acetone (B3395972) to form a macrocyclic ligand. publish.csiro.au The resulting macrocyclic complexes can exhibit different coordination geometries, such as square-planar or pseudo-octahedral, depending on the presence of other coordinating anions. publish.csiro.au

Supramolecular Assembly and Aggregation Behavior

The ability of nickel(II) acetylacetonate and its derivatives to form extended structures through non-covalent interactions is a key aspect of its supramolecular chemistry. The anhydrous form, [Ni(acac)₂]₃, is itself a supramolecular assembly, a trimer held together by bridging oxygen atoms. handwiki.orgwikipedia.orgresearchgate.net

The formation of adducts with bifunctional ligands, such as dppe, leads to the creation of one-dimensional coordination polymers. sdu.dk In these structures, the dppe ligand bridges two nickel centers, resulting in an extended chain. sdu.dk Similarly, the reaction of Ni(acac)₂ with 1,2-bis(diphenylphosphino)ethane dioxide (dppeO₂) can also form polymeric chains. sdu.dk

Hydrogen bonding plays a significant role in the supramolecular assembly of Ni(acac)₂ derivatives. For example, in the crystal structure of a nickel(II) complex with 2-aminopyridine (B139424) and thiocyanate, hydrogen bonding interactions lead to the formation of a two-dimensional network. researchgate.net Even in the hydrated monomeric form, Ni(acac)₂(H₂O)₂, the water molecules can participate in hydrogen bonding with the acetylacetonate oxygen atoms of adjacent molecules, leading to higher-order structures. researchgate.net The aggregation behavior is also influenced by steric factors; bulkier substituents on the acetylacetonate ligand can hinder the formation of oligomers, favoring monomeric species. wikipedia.org

Catalytic Reactivity and Mechanistic Elucidation of Nickel Ii Acetylacetonate Hydrates in Organic Transformations

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Cyclization Reactions and Multicomponent Couplings

Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) serves as a versatile precatalyst for a variety of cyclization and multicomponent coupling reactions, enabling the efficient construction of complex molecular architectures. These transformations often proceed after the in-situ reduction of Ni(II) to a catalytically active Ni(0) species.

The mechanisms for these cyclizations can be varied. For instance, in the nickel-promoted intramolecular cyclization of a 1,3-diene with a tethered carbonyl group, two potential pathways are considered. researchgate.netacs.org One involves a nickel hydride complex as the key player, proceeding through a π-allylnickel intermediate. researchgate.netacs.org The alternative mechanism posits a zero-valent nickel complex as the active species, with the reaction advancing via nickelacycle intermediates. researchgate.netacs.org These nickelacycle intermediates are key in other transformations as well, such as the [2+2+2] co-cyclotrimerization of arynes with diynes. rsc.org

Multicomponent reactions (MCRs) catalyzed by Ni(acac)₂ systems demonstrate remarkable efficiency in forming multiple chemical bonds in a single operation. Examples include:

A three-component coupling of allyl chlorides, 1-alkynes, and alkynyltins to stereoselectively yield 3,6-dien-1-ynes. researchgate.net

An enantioselective three-component reaction joining bis-1,3-dienes, carbon dioxide, and organozinc reagents, which employs a chiral phosphine (B1218219) ligand in conjunction with Ni(acac)₂ to produce cyclic carboxylic acid derivatives. researchgate.netrsc.org

A four-component reaction that couples 1,ω-dienynes, a carbonyl compound, and dimethylzinc, showcasing excellent diastereoselectivity. researchgate.net

A multicomponent connection involving the reaction of diphenylzinc, 1,3-butadiene, lactols, and amines. researchgate.net

These reactions highlight the capacity of Ni(acac)₂-based systems to facilitate intricate cyclization and coupling cascades for the synthesis of diverse organic molecules. researchgate.netnih.gov

Table 1: Examples of Ni(acac)₂-Catalyzed Cyclization and Multicomponent Reactions

Reaction TypeReactantsCatalyst SystemProduct TypeReference(s)
Intramolecular Cyclization1,3-diene tethered to a carbonyl groupNi(acac)₂ / DIBAL-H / PPh₃Cyclic alcohols researchgate.netacs.org
Three-Component CouplingAllyl chlorides, 1-alkynes, alkynyltinsNi(acac)₂ / DIBAL-H3,6-dien-1-ynes researchgate.net
Three-Component CouplingBis-1,3-dienes, CO₂, Organozinc reagentsNi(acac)₂ / Chiral PhosphineCyclic carboxylic acids researchgate.netrsc.org
Four-Component Coupling1,ω-dienynes, Me₂Zn, Carbonyl compoundNi(acac)₂Polyfunctional cyclic molecules researchgate.net

Cross-Coupling and Cross-Electrophile Coupling Mechanisms

Nickel-catalyzed cross-coupling reactions provide a powerful alternative to traditional palladium-based systems, often exhibiting unique reactivity. Ni(acac)₂ is frequently used as a stable and convenient precatalyst, which is reduced in situ to generate the active Ni(0) catalyst. nih.gov This can be achieved using chemical reductants or via electrochemical methods. nih.gov

For cross-electrophile coupling reactions, where two different electrophiles are coupled, two primary mechanistic pathways have been proposed: the "radical chain" and the "sequential reduction" pathways. nih.gov The fundamental difference between them lies in the order of electrophile activation. nih.gov

Sequential Reduction Pathway : In this mechanism, the Ni(0) catalyst first undergoes oxidative addition with the more reactive electrophile (typically a Csp²-electrophile like an aryl halide). nih.gov The resulting Ni(II) intermediate is then reduced to a Ni(I)-aryl species, which subsequently activates the second electrophile (e.g., a Csp³-electrophile) to complete the coupling. nih.gov

Radical Chain Pathway : This pathway begins with the activation of the Csp³-electrophile by a Ni(I) species to generate an alkyl radical. nih.gov This radical can then be trapped by either a Ni(0) or a Ni(II) complex, which is formed from the oxidative addition of the Csp²-electrophile to Ni(0). nih.gov

The activation of the different electrophiles often proceeds through distinct mechanisms. Csp² electrophiles typically react with nickel via a standard two-electron oxidative addition. nih.gov In contrast, Csp³ electrophiles are often activated by Ni(I) species through single-electron pathways, such as halogen atom abstraction, to form radical intermediates. nih.gov This divergence in activation pathways is critical for achieving the necessary chemoselectivity in cross-electrophile couplings. nih.gov

Radical Chain Pathways and the Involvement of Different Nickel Oxidation States (NiI, NiII, NiIII)

The accessibility of multiple oxidation states—most commonly Ni(0), Ni(I), Ni(II), and Ni(III)—is a hallmark of nickel catalysis and underpins its unique reactivity compared to palladium. nih.gov Catalytic cycles frequently involve transitions between these states, with Ni(I) and Ni(III) species often implicated as key intermediates, particularly in reactions proceeding through radical pathways. nih.govacs.org

In many cross-coupling reactions, the catalytic cycle is not a simple Ni(0)/Ni(II) loop. Instead, more complex cycles involving paramagnetic Ni(I) and Ni(III) intermediates are common. nih.govresearchgate.net For example, a Ni(I)/Ni(III) radical-chain mechanism has been proposed for the homocoupling of aryl halides. nih.gov In this process, a Ni(I) complex is generated, which can then undergo oxidative addition with an aryl halide to form a Ni(III) intermediate. nih.gov Reductive elimination from this Ni(III) species produces the coupled product and regenerates the Ni(I) catalyst. nih.gov

The generation of the initial Ni(I) species can occur through various routes. One proposed method is the comproportionation of a Ni(0) complex and a Ni(II) salt, a reaction that has been shown to produce catalytically competent Ni(I) species. nih.gov

In some cross-electrophile couplings, a Ni(I)-Ni(III) cycle is operative. acs.org For instance, in a three-component carboamination, a Ni(I) species is proposed to undergo oxidative addition with an aminating reagent to form a Ni(III) intermediate, which then engages the other coupling partners before undergoing reductive elimination to regenerate a Ni(I) complex. acs.org Mechanistic studies on alkyl-alkyl couplings have also suggested radical processes that involve bimetallic nickel complexes and formal Ni(III) oxidation states. acs.org The formation of radicals via single-electron activation of alkyl halides by Ni(I) complexes is a recurring theme in these pathways. nih.gov While Ni(I) is often a key intermediate in the main catalytic cycle, in some Ziegler-type systems, it acts as a precursor that helps form the catalytically active particles but does not participate directly in the catalytic turnover itself. mdpi.com

Influence of Ligand Design and Cocatalysts on Reaction Efficiency and Selectivity

The outcome of nickel-catalyzed reactions is profoundly influenced by the choice of ligands and cocatalysts, which work in concert with the nickel center to control reactivity, selectivity, and efficiency. Ni(acac)₂ is a precatalyst, and its activation and subsequent performance are dictated by these additives.

Cocatalysts: Reducing agents are essential cocatalysts for generating the active Ni(0) species from Ni(acac)₂. Common reductants include organoaluminum compounds like diisobutylaluminium hydride (DIBAL-H) and triethylaluminium (AlEt₃), or metals like zinc. researchgate.netmdpi.comnih.gov In some cases, reagents can play a dual role, acting as both a reactant and a redox buffer to prevent the formation of off-cycle Ni(0) complexes. acs.org The acetylacetonate (acac) ligand itself can be crucial, with studies showing that its presence is vital for productive catalytic cycles, such as a Ni(I)-Ni(III) pathway in a carboamination reaction. acs.org

Ligand Design: The ligand bound to the nickel center is arguably the most critical factor for controlling the reaction's course.

Steric Properties: The steric bulk of a ligand, often quantified by its cone angle, can dictate the regioselectivity of a reaction. shenvilab.org Bulky N-heterocyclic carbene (NHC) ligands, for example, can influence the orientation of a substrate coordinating to the nickel center, thereby directing the outcome of a coupling reaction. shenvilab.orgrsc.org

Electronic Properties: The electron-donating or -withdrawing nature of a ligand modifies the electron density at the nickel center, affecting its reactivity. Strongly electron-donating ligands, such as certain NHC or phosphine ligands, can facilitate challenging steps like the oxidative addition of C–H bonds. rsc.org Conversely, the choice between electron-rich and electron-poor phosphine ligands can be the difference between a successful transformation and the formation of undesired byproducts. acs.org

Chirality: The incorporation of chiral ligands enables enantioselective catalysis. For example, using chiral phosphine ligands like (S)-MeO-MOP with Ni(acac)₂ allows for highly enantioselective multicomponent reactions. rsc.org

Ligand Type: The class of ligand (e.g., monodentate phosphine, bidentate phosphine, NHC) can fundamentally alter the reaction mechanism and outcome. acs.orgshenvilab.org Simple phosphines like triphenylphosphine (B44618) (PPh₃) are commonly used, but specialized ligands are often required for higher performance and selectivity. researchgate.netacs.org

Table 2: Effect of Ligands and Cocatalysts in Ni(acac)₂ Systems

Reaction TypeLigand/CocatalystFunctionObserved EffectReference(s)
CyclizationDIBAL-HCocatalyst (Reductant)Generates active Ni(0) from Ni(acac)₂ researchgate.net
Multicomponent CouplingChiral Phosphine ((S)-MeO-MOP)LigandInduces high enantioselectivity (>96% ee) rsc.org
Carboamination/CyclizationPPh₃LigandPromotes desired quinoline (B57606) product formation acs.org
Carboamination/CyclizationBidentate Phosphine (dppf)LigandFavors undesired C-N coupling byproduct acs.org
Reductive CouplingBulky NHC LigandLigandControls regioselectivity via steric influence shenvilab.org

Hydrogenation and Dehydrogenation Catalysis, including Transfer Hydrogenation

Nickel(II) acetylacetonate is a valuable precursor for catalysts used in hydrogenation, dehydrogenation, and transfer hydrogenation reactions. The active catalytic species are typically nickel nanoparticles or nickel hydride complexes, formed in situ from the reduction of Ni(acac)₂. mdpi.comresearchgate.net

In transfer hydrogenation, a hydrogen donor molecule is used instead of gaseous H₂. Nickel nanoparticles, prepared from the reduction of nickel(II) salts, have been shown to effectively catalyze the transfer hydrogenation of carbonyl compounds and olefins using 2-propanol as the hydrogen source. nih.gov Another innovative system employs a Ni(II) salt with zinc powder as the reductant, using water as the hydrogen source for the hydrogenation of alkenes and alkynes under mild conditions. nih.gov The proposed mechanism for imine transfer hydrogenation using certain nickel complexes involves the formation of a nickel-formate intermediate from formic acid, which then rearranges to a nickel-hydride complex that performs the reduction. researchgate.net

Ziegler-type catalysts, prepared from Ni(acac)₂ and an organoaluminum reducing agent like AlEt₃, are effective for hydrogenation. mdpi.com These systems form nickel nanoparticles stabilized by a ligand shell derived from the acetylacetonate and aluminum alkyl components. mdpi.com The presence of water in the Ni(acac)₂ hydrate (B1144303) precursor can play a significant role, sometimes being essential for the formation of an efficient catalyst without the need for additional activators. mdpi.com

Furthermore, Ni(acac)₂ has been used as a precursor to synthesize nickel nanoparticles that act as catalysts for hydrogen storage and release in materials like magnesium hydride (MgH₂). polyu.edu.hk The in situ-formed nickel particles significantly improve the kinetics of hydrogen absorption (hydrogenation) and desorption (dehydrogenation). polyu.edu.hk

Epoxidation Catalysis and the Effect of Ligand Bulkiness

Nickel(II) acetylacetonate complexes are effective catalysts for the epoxidation of olefins. The structure of the nickel complex, particularly its degree of association, plays a critical role in its catalytic activity, and this can be controlled by the steric bulk of the ligands. ru.nlacs.org

X-ray absorption spectroscopy studies have revealed that the structure of Ni(acac)₂ complexes is highly dependent on the substituents on the acetylacetonate ligand. ru.nlacs.org The parent Ni(acac)₂, where the substituent (R) is hydrogen, exists predominantly as a trimer in both the solid state and in solution. ru.nlacs.org In this trimeric structure, each nickel atom is octahedrally coordinated, which renders it less catalytically active. ru.nl

When bulky substituents are introduced onto the acetylacetonate ligand (e.g., R = p-tBuBn), the steric hindrance prevents the formation of trimers. ru.nlacs.org These bulky ligands force the complex to exist as a monomer with a square-planar geometry around the nickel center. ru.nl These monomeric species are significantly more active as epoxidation catalysts, especially at low concentrations. acs.org

Oxidation Reactions (e.g., Phosphine Oxidation)

Nickel(II) acetylacetonate can catalyze the oxidation of various substrates, with the oxidation of tertiary phosphines being a well-documented example. These reactions can be accomplished using different oxidants, such as molecular oxygen (air) or nitrous oxide (N₂O). sdu.dkoup.com

The air oxidation of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) to its corresponding phosphine oxide (dppeO₂) is catalyzed by Ni(acac)₂. sdu.dkresearchgate.net The reaction proceeds catalytically, but its rate slows after a few turnovers due to product inhibition. sdu.dksdu.dk The phosphine oxide product coordinates to the nickel center, forming a stable complex that is less catalytically active. sdu.dk The catalytic activity of Ni(acac)₂ in this reaction is comparable to that of nickel(II) acetate (B1210297) (Ni(OAc)₂). sdu.dk The mechanism is thought to involve different nickel oxidation states, with transient Ni(I), Ni(III), or Ni(IV) species hypothesized as potential intermediates in the activation of O₂. sdu.dk

A different approach to phosphine oxidation uses nitrous oxide (N₂O) as the oxygen atom source. oup.com In this case, a low-valent nickel(0) complex, generated in situ from the reduction of Ni(acac)₂ with a reagent like diisobutylaluminium hydride (DIBAL), serves as the active catalyst. oup.com This Ni(0) system is highly active for the capture and activation of N₂O, leading to the efficient oxidation of triphenylphosphine to triphenylphosphine oxide in high yields under mild conditions. oup.com

Table 3: Ni(acac)₂-Catalyzed Oxidation of Triphenylphosphine

Catalyst SystemOxidantTemperatureTimeYield of O=PPh₃Reference
Ni(acac)₂ / DIBALN₂O (1 atm)Room Temp.0.5 h89% oup.com
Ni(acac)₂ / DIBALN₂O (1 atm)0 °C4 h85% oup.com
Ni(acac)₂Air (O₂)Room Temp.3 h(Catalytic for dppe) sdu.dk

Material Science Applications of Nickel Ii Acetylacetonate Hydrates: Precursor Chemistry and Nanomaterial Fabrication

Precursor for the Synthesis of Nickel-Based Nanomaterials

Nickel(II) acetylacetonate (B107027) hydrate (B1144303) is extensively used as a precursor for creating a variety of nickel-based nanomaterials. sigmaaldrich.com Its utility spans different synthesis methods, including non-isothermal decomposition and solvothermal techniques, to produce materials with tailored properties. sigmaaldrich.com

NiO/C Nanocomposites

A simple and efficient two-step method involving the non-isothermal decomposition of Nickel(II) bis(acetylacetonate) is used to synthesize NiO/C nanocomposites. nih.gov In these composites, spherical NiO particles are distributed on a carbon support surface. nih.govresearchgate.net The size of these NiO spheres is dependent on the concentration of NiO in the composite, with average diameters increasing with higher NiO content. nih.govresearchgate.net For instance, nanocomposites with 10, 50, and 80 wt% NiO concentrations exhibit average sphere diameters of 36, 50, and 205 nm, respectively. nih.govresearchgate.net Each of these larger spheres is composed of smaller nickel oxide nanoparticles, typically with average sizes of 7–8 nm. researchgate.net These materials are promising for applications such as asymmetric supercapacitors, with specific capacitance values increasing up to a 60 wt% NiO concentration. nih.gov

NiO Content (wt%)Average Diameter of NiO Spheres (nm)
1036
5050
80205
Data derived from studies on NiO/C nanocomposites synthesized via non-isothermal decomposition. nih.govresearchgate.net

Crystalline NiO Nanoparticles

Thermal decomposition of nickel(II) acetylacetonate is a common route to produce crystalline nickel oxide (NiO) nanoparticles. sigmaaldrich.comtandfonline.com For example, decomposition at 500°C in air yields NiO nanoparticles with a cubic crystalline structure. tandfonline.com The crystallite size of these nanoparticles can range from 21 to 63 nm. tandfonline.com In some cases, the thermal decomposition of bis(acetylacetonato) nickel(II) can result in a metal-metal oxide composite of Ni/NiO. tandfonline.com Various synthesis methods, including sol-gel and hydrothermal routes, also utilize nickel acetylacetonate to produce NiO nanoparticles with different morphologies and sizes for applications like dye adsorption. tandfonline.comresearchgate.net

Ni₂P Nanowires/Nanoparticles

Nickel(II) acetylacetonate is a key precursor in the synthesis of nickel phosphide (B1233454) (Ni₂P) nanomaterials. By reacting Ni(acac)₂ with a phosphorus source like tri-n-octylphosphine (TOP) in high-boiling point solvents, Ni₂P nanoparticles can be formed. acs.orgrsc.org The morphology and crystallinity of the resulting Ni₂P can be controlled by adjusting the concentration of the nickel precursor and the reaction temperature. researchgate.netnih.gov For example, different concentrations of a nickel-trioctylphosphine (TOP) solution can lead to amorphous, crystalline, or self-assembled Ni₂P nanoparticle clusters. nih.gov A low concentration (0.1 M) allows for higher reaction temperatures (330 °C) leading to self-assembly, while a high concentration (0.714 M) limits the temperature (to ~290 °C) and results in amorphous nanoparticles. nih.gov Furthermore, single-crystalline Ni₂P nanotubes can be synthesized using a nickel nanowire template, a process involving the nanoscale Kirkendall effect. nih.gov These advanced materials show promise in applications such as lithium-ion batteries. nih.gov

Application in Chemical Vapor Deposition (CVD) for Thin Film Formation

Nickel(II) acetylacetonate is a valuable precursor for Chemical Vapor Deposition (CVD) techniques used to create thin films. americanelements.comchesci.com Its volatility and decomposition characteristics make it suitable for depositing nickel-containing films, including nickel oxide (NiO). guidechem.commocvd-precursor-encyclopedia.de For instance, Ni(acac)₂ has been used in pulsed spray evaporation CVD to deposit metallic nickel films at temperatures of 220°C and above. mocvd-precursor-encyclopedia.de

In aerosol-assisted CVD (AACVD), Ni(acac)₂ has been successfully used to prepare uniform nickel tungstate (B81510) (NiWO₄) films without impurities, which is an advantage over other precursors like Ni(thd)₂ that can result in films containing NiO and WO₃ impurities. ucl.ac.uk Plasma-enhanced atomic layer deposition (PEALD) has also utilized a β-diketonate type precursor like Ni(acac)₂ to grow highly crystalline, p-type conductive NiO thin films with a preferred (200) orientation. jyu.fi These films exhibit a dense microstructure and are promising for various electronic and spintronic applications. jyu.fi

Deposition TechniquePrecursorResulting FilmKey Findings
Pulsed Spray Evaporation CVDNi(acac)₂Metallic NiSmooth films with good resistivity obtained at ≥ 220°C. mocvd-precursor-encyclopedia.de
Aerosol-Assisted CVD (AACVD)Ni(acac)₂NiWO₄Uniform, impurity-free films. ucl.ac.uk
Plasma-Enhanced ALD (PEALD)Ni(acac)₂ typeCrystalline NiOHighly crystalline, p-type conductive films with (200) orientation. jyu.fi

Fabrication of Carbon Nanostructures

The properties of nickel(II) acetylacetonate make it a useful catalyst in the fabrication of various carbon nanostructures. americanelements.com Its application in techniques like chemical vapor deposition (CVD) and laser evaporation facilitates the growth of these structures. americanelements.com For example, Ni-assisted thermal CVD can lead to the growth of carbon nanofibers at temperatures as low as 300°C, with Ni₃C acting as an intermediate. sigmaaldrich.com Additionally, research has shown that Ni/SiC(O)-based nanocomposites, synthesized from a polycarbosilane precursor modified with nickel acetylacetonate, can act as catalysts for processes like the methanation of CO₂. d-nb.info The in-situ generation of crystalline Ni nanoparticles within the ceramic matrix is crucial for this catalytic activity. d-nb.info

Development of Advanced Catalysts for Industrial Processes and Organic Transformations

Nickel(II) acetylacetonate is a versatile precursor for the development of advanced nickel-based catalysts. sigmaaldrich.com These catalysts find use in a range of industrial processes and organic transformations, including hydrogenation and polymerization reactions. guidechem.comchemicalbook.comsigmaaldrich.com Hierarchical Ni/beta catalysts and various nickel(II) complexes for organic transformations can be prepared from this precursor. sigmaaldrich.com

For example, Ni/SiC(O)-based nanocomposites derived from Ni(acac)₂ have shown activity in the catalytic hydrogenation of CO₂ to methane. d-nb.info In the realm of electrocatalysis, Ni₂P nanoparticles synthesized from Ni(acac)₂ are studied for the hydrogen evolution reaction (HER), a key process in water splitting. acs.org The synthesis method allows for control over the nanoparticle's properties, which in turn influences catalytic activity and stability. acs.orgresearchgate.net

Structural and Optical Characteristics of Films Derived from Ni(acac)₂·xH₂O

Thin films derived from nickel(II) acetylacetonate exhibit distinct structural and optical properties that make them suitable for optoelectronic applications. researchgate.net Thermally evaporated Ni(acac)₂ thin films have been shown to be polycrystalline with a preferred orientation and an average crystallite size of around 108 nm. researchgate.net These films demonstrate high transparency and a wide bandgap of approximately 3.6 eV, qualifying them for use as buffer layers in electronic devices. researchgate.net

Similarly, NiO thin films grown via plasma-enhanced atomic layer deposition (PEALD) using a Ni(acac)₂-type precursor are polycrystalline with a cubic structure and a clear (200) preferred orientation. jyu.fi These films have a crystallite size of about 35 nm and a slightly larger lattice constant than bulk NiO, which can be attributed to non-stoichiometry or residual stress. jyu.fi The optical properties, including a high refractive index and specific absorption features, are crucial for their potential applications. researchgate.net

PropertyValue (Ni(acac)₂ film)Value (PEALD NiO film)
Structure PolycrystallinePolycrystalline, cubic
Preferred Orientation (200)
Avg. Crystallite Size ~108 nm~35 nm
Optical Band Gap (Eg) ~3.6 eV-
Urbach Energy (Eu) ~76 meV-
Molecular Polarizability 3.18 ų-
Optical Electronegativity 1.98-
Data from structural and optical analysis of films derived from nickel acetylacetonate. jyu.firesearchgate.net

Computational Modeling and Theoretical Insights into Nickel Ii Acetylacetonate Hydrate Reactivity

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in mapping the complex mechanistic pathways of reactions catalyzed by systems derived from Nickel(II) acetylacetonate (B107027). These computational methods allow for the detailed investigation of reaction intermediates and transition states that are often too transient to be observed experimentally.

DFT studies have been employed to explore the mechanisms of various transformations, including arylative cyclizations, carboxylation reactions, and reductive couplings. bohrium.comacs.orgresearchgate.netnih.gov For instance, in the Ni(acac)₂-catalyzed carboxylation of allylic alcohols, DFT calculations were used to model the reaction, with the Ni(0) intermediate serving as the energetic reference point. bohrium.com Similarly, the mechanism for the redox-neutral nickel(II)-catalyzed arylative cyclization of tethered allene-ketones with arylboronic acids has been detailed using DFT, providing a comprehensive picture of the catalytic cycle. researchgate.netnih.gov

Computational studies have also shed light on the formation of the catalytically active species. Research on Ziegler-type systems for ethylene (B1197577) oligomerization, which use Ni(acac)₂ as a precursor, has shown that catalytically active sites are deposited on nickel-containing nanoparticles. mdpi.comsemanticscholar.org The interaction between Ni(acac)₂ and organoaluminum co-catalysts leads to the formation of Ni(I) complexes, which are precursors to these active nanoparticles. mdpi.comsemanticscholar.org The nature of these nanoparticles, including their size and composition (often nickel or nickel aluminide), has been investigated through a combination of experimental techniques and computational modeling. mdpi.comsemanticscholar.org

Furthermore, first-principles calculations have provided detailed insights into the electronic structure and nuclear shielding of paramagnetic nickel(II) acetylacetonate complexes, which is crucial for interpreting spectroscopic data and understanding the catalyst's ground state. researchgate.net

Transition State Analysis and Reaction Barrier Determination

A key strength of computational chemistry is its ability to locate and characterize transition state structures, thereby allowing for the determination of activation energy barriers for elementary reaction steps. This information is critical for understanding reaction kinetics and selectivity.

Theoretical calculations have been used to determine the activation barriers for fundamental steps in nickel catalysis, such as reductive elimination and oxidative addition. For example, the activation barrier for C-C bond reductive elimination from a model nickel complex was calculated to be 16.8 kcal/mol, while the reverse oxidative addition had a barrier of 20.9 kcal/mol. acs.org In Ni-catalyzed reductive alkyne-aldehyde couplings, the activation barriers for different proposed mechanisms, such as oxidative cyclization versus oxidative addition, have been compared to identify the most favorable pathway. nih.gov The oxidative cyclization was found to be significantly more favorable than mechanisms involving the oxidative addition of a borane (B79455) reductant or the substrate. nih.gov

Below is a table summarizing calculated activation barriers for various reactions involving nickel catalysts.

Table 1: Calculated Activation Barriers for Nickel-Catalyzed Reactions

Reaction / Elementary StepCatalyst System BasisComputational MethodCalculated Activation Barrier (kcal/mol)Reference
Reductive Elimination (C-C)Nickel ComplexDFT16.8 acs.org
Oxidative Addition (C-C)Nickel ComplexDFT20.9 acs.org
Radical Capture (Nickel(II)-aryl)Nickel(II) ComplexDFT7-9 acs.org
Methanolysis of π-allyl intermediateNickel ComplexB3PW91-D3/PCM25.8 researchgate.net
Oxidative Cyclization (alkyne-aldehyde)Ni(0)-phosphineDFTLower than oxidative addition pathways nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational modeling is a powerful predictive tool for understanding and forecasting the outcomes of chemical reactions. For catalysts derived from Ni(acac)₂·xH₂O, theoretical studies have successfully predicted reactivity trends, regioselectivity, and the origins of stereoselectivity.

In nickel-catalyzed reductive couplings of alkynes and aldehydes, DFT calculations have shown that the regioselectivity for simple alkynes is primarily controlled by steric effects. acs.org For more complex substrates like conjugated enynes and diynes, computations predict enhanced reactivity and very high regioselectivity. acs.org The prediction of regioselectivity for C-H functionalization in complex molecules remains a significant challenge, but machine learning models are being developed to address this. nih.gov

The origins of stereoselectivity in asymmetric catalysis have been extensively investigated using computational methods. For Ni(II)-catalyzed asymmetric Michael reactions, computational analysis identified the specific transition state responsible for the observed facial selectivity, highlighting the crucial orientational role of N-H groups in minimizing steric repulsion. nih.gov In the arylative cyclization of tethered allene-ketones, DFT modeling with a chiral ligand successfully uncovered the mechanistic rationale for the high diastereo- and enantioselectivity observed experimentally, with the predicted stereochemical outcome matching the experimental results. researchgate.netnih.gov These studies allow researchers to understand how the catalyst's chiral environment is transmitted to the product.

Solvation Effects and the Role of Water in Reaction Mechanisms

Computational studies on Ni(II)-based electrocatalysts have shown that water molecules can displace other solvent molecules, like acetonitrile, from the first solvation shell of the nickel center. ornl.gov In some reactions, water can act as a Lewis acid, facilitating key steps like C-O bond cleavage by lowering the activation energy barrier. bohrium.com The presence of water has also been shown to influence the activity and productivity of Ni(acac)₂-based systems in ethylene oligomerization, affecting the nature of the resulting products. mdpi.comsemanticscholar.org In the chemical vapor deposition of nickel films from Ni(acac)₂ precursors, the addition of water to the precursor solution can alter the film's composition and morphology, promoting the growth of metallic nickel over nickel oxide under certain conditions. researchgate.net

Design of Novel Ligands and Catalytic Systems based on Computational Predictions

A major goal of computational catalysis is the rational design of new, more effective ligands and catalytic systems. By providing a fundamental understanding of structure-activity relationships, theoretical predictions can guide synthetic efforts toward promising targets.

Computational screening has been used to evaluate different ligands for specific reactions. For instance, in the Ni(II)-catalyzed arylative cyclization, various pathways and intermediates were computationally screened to understand the role of different ligands and additives. researchgate.net This approach helps in selecting the optimal ligand framework to achieve high selectivity.

Furthermore, computational design has been applied to modify catalyst supports to tune activity. In one study, nonstructural ligands were introduced to the nodes of a metal-organic framework (MOF) that supported a nickel catalyst. osti.gov This modification, guided by computational insights, altered the electronic properties of the Ni(II) cluster and shifted the reaction selectivity from broad oligomerization to exclusive dimerization. osti.gov

The development of novel catalysts often relies on understanding the electronic structure of key intermediates. Theoretical calculations on two-coordinate (CAAC)₂Ni⁰ complexes, which are active for challenging cross-coupling reactions, have provided insights into their electronic configuration and stability, aiding in the design of highly active catalysts. researchgate.net By predicting the effects of steric and electronic modifications to ligands, computational chemistry accelerates the discovery and optimization of catalytic systems based on Nickel(II) acetylacetonate. nih.gov

Table of Mentioned Chemical Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Nickel(II) acetylacetonate dihydrate, and how do reaction conditions influence ligand coordination?

  • Methodological Answer : The compound is typically synthesized via ligand substitution reactions. For example, reacting nickel salts (e.g., NiCl₂·6H₂O) with acetylacetone (Hacac) in aqueous or alcoholic media under controlled pH (e.g., buffered with NH₃) . Stoichiometric ratios and solvent polarity critically affect ligand coordination. In aqueous conditions, the dihydrate form (Ni(acac)₂·2H₂O) is stabilized due to hydrogen bonding between water molecules and the acetylacetonate ligands . Characterization via elemental analysis and IR spectroscopy (e.g., ν(C=O) ~1600 cm⁻¹) confirms ligand binding .

Q. How should researchers handle and store Nickel(II) acetylacetonate dihydrate to prevent decomposition during catalysis studies?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature to avoid ligand oxidation or hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions requiring moisture-sensitive conditions. For high-temperature syntheses, wear heat-resistant gloves (e.g., Viton®) and conduct experiments in fume hoods with proper respiratory protection (N95 masks) .

Q. What spectroscopic techniques are most effective for characterizing the hydration state of Nickel(II) acetylacetonate complexes?

  • Methodological Answer : Thermogravimetric analysis (TGA) quantifies water loss (e.g., ~10% mass loss at 100–150°C for dihydrate). X-ray crystallography resolves the coordination geometry, showing octahedral Ni²⁺ centers with two acac⁻ ligands and two water molecules . IR spectroscopy distinguishes bound vs. free water (broad O-H stretches ~3450 cm⁻¹) .

Advanced Research Questions

Q. How does electrochemical synthesis of Nickel(II) acetylacetonate complexes differ from traditional methods in ligand stoichiometry and crystallographic outcomes?

  • Methodological Answer : Electrochemical methods (e.g., using Ni electrodes in acac⁻-containing electrolytes) enable precise control over ligand substitution. This approach reduces byproducts (e.g., unreacted Ni²⁺) and yields variable stoichiometry (e.g., Ni(acac)ₓ(H₂O)₂·H₂O, where x = 1–2) depending on voltage and electrolyte concentration. Single-crystal XRD reveals distorted square-planar geometries in anhydrous forms vs. octahedral dihydrates .

Q. What role does Nickel(II) acetylacetonate dihydrate play in enhancing oxygen reduction reaction (ORR) activity in carbon-based electrocatalysts?

  • Methodological Answer : Ni(acac)₂·2H₂O serves as a precursor for Ni-N-C catalysts. Pyrolysis at 800–900°C under N₂ incorporates Ni nanoparticles into nitrogen-doped carbon matrices, creating active sites for 4e⁻ ORR pathways. Synchrotron XANES confirms Ni²⁺→Ni⁰ reduction during pyrolysis, while EXAFS reveals Ni-N coordination critical for activity . Optimizing pyrolysis temperature and ligand ratios (acac⁻:N precursors) maximizes half-wave potentials (E₁/₂ ~0.85 V vs. RHE) .

Q. How does recrystallization of Nickel(II) acetylacetonate affect its performance in thermoelectric coordination polymers?

  • Methodological Answer : Recrystallization from nitromethane/ether removes impurities (e.g., unreacted Ni²⁺), improving crystallinity and charge mobility in polymers like Ni-HAB (hexaaminobenzene). XRD shows sharper diffraction peaks post-recrystallization, correlating with enhanced electrical conductivity (σ ~10² S/cm) and Seebeck coefficients (S ~50 µV/K) .

Q. What mechanistic insights can be gained from using Nickel(II) acetylacetonate dihydrate in hybrid polyoxometalate (POM) catalysts?

  • Methodological Answer : In POM systems (e.g., [PMo₉O₃₀(C₆H₅PO₃)₂Ni]), Ni(acac)₂·2H₂O facilitates ligand exchange, replacing labile water molecules with organic ligands. ESI-MS and IR data confirm the formation of [POM-Ni-acac] hybrids, which exhibit redox flexibility (Ni²⁺/Ni³⁺) for catalytic oxidation of alcohols. Kinetic studies show turnover frequencies (TOF) increase by 3× when acac⁻ stabilizes Ni active sites .

Data Contradictions and Resolution

  • Hydration State Variability : notes variable ligand stoichiometry (Ni(acac)ₓ(H₂O)₂·H₂O), while specifies a fixed dihydrate formula (C₁₀H₁₆NiO₅). Resolution lies in synthesis conditions: aqueous routes favor dihydrate, while non-polar solvents yield anhydrous forms .
  • Safety Protocols : states respiratory protection is "not required," but recommends N95 masks for aerosol-prone reactions. Researchers should follow context-specific risk assessments (e.g., particle size, ventilation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.